2-Amino-5-methylbenzenethiol

Heterocyclic Synthesis Benzothiazine Yield Comparison

2-Amino-5-methylbenzenethiol (CAS 23451-96-9), also known as 5-methyl-2-aminothiophenol or 4-methylmercaptoaniline, is an ortho-aminothiophenol derivative with a methyl substituent at the 5-position of the benzene ring. It is a bifunctional building block containing both an amino (-NH2) and a thiol (-SH) group, enabling its use as a key intermediate in the synthesis of heterocyclic compounds, particularly benzothiazoles and benzothiazines.

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
CAS No. 23451-96-9
Cat. No. B1267416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-methylbenzenethiol
CAS23451-96-9
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)S
InChIInChI=1S/C7H9NS/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,8H2,1H3
InChIKeyVUMZNLOQJGKGNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-methylbenzenethiol (CAS 23451-96-9) Sourcing Guide: Technical Specifications and Industrial Utility


2-Amino-5-methylbenzenethiol (CAS 23451-96-9), also known as 5-methyl-2-aminothiophenol or 4-methylmercaptoaniline, is an ortho-aminothiophenol derivative with a methyl substituent at the 5-position of the benzene ring . It is a bifunctional building block containing both an amino (-NH2) and a thiol (-SH) group, enabling its use as a key intermediate in the synthesis of heterocyclic compounds, particularly benzothiazoles and benzothiazines . With a predicted density of 1.154 g/cm³, a boiling point of 253.6°C at 760 mmHg, and a predicted pKa of 8.84 ± 0.10, its physical properties support diverse reaction conditions .

2-Amino-5-methylbenzenethiol vs. Analogues: The Critical Impact of Substituent Position and Electronic Effects


While ortho-aminothiophenols share a core bifunctional structure, the position and nature of substituents dramatically alter reactivity, selectivity, and the properties of final products. Unsubstituted 2-aminothiophenol, for example, exhibits a different regioselectivity profile in cyclization reactions compared to its 5-methyl derivative [1]. This is because the methyl group at the 5-position exerts both steric and electronic effects, influencing the nucleophilicity of the thiol and amino groups and dictating the preferred reaction pathways . Consequently, substituting one ortho-aminothiophenol for another in a multi-step synthesis, particularly in pharmaceutical or material science applications, can lead to significantly different yields, altered product profiles, or the formation of unintended regioisomers, ultimately compromising the performance and reproducibility of the target compound [2].

2-Amino-5-methylbenzenethiol: Comparative Performance Data for Informed Sourcing Decisions


Synthetic Yield in 1,4-Benzothiazine Formation: 5-Methyl vs. 5-Chloro Analogues

In the neat reaction of substituted ortho-aminothiols with β-dicarbonyl compounds to form 1,4-benzothiazines, 2-amino-5-methylbenzenethiol delivered a 93% yield of the desired product . This compares to a 98% yield achieved with the 5-chloro analogue (2-amino-5-chlorobenzenethiol) under identical conditions . While the chloro derivative offers a marginal yield advantage, the methyl-substituted compound provides a distinct electronic environment that is crucial for synthesizing a different subset of derivatives with unique biological or material properties.

Heterocyclic Synthesis Benzothiazine Yield Comparison Microwave-Assisted Synthesis

Divergent Reaction Pathways with Acetoacetic Ester: 5-Methyl vs. Unsubstituted 2-Aminothiophenol

A head-to-head study of condensation reactions with acetoacetic ester revealed distinct product outcomes. Condensation of unsubstituted o-aminothiophenol with acetoacetic ester in xylene yields benzothiazole derivatives [1]. In stark contrast, the use of 5-methyl-2-aminothiophenol (2-amino-5-methylbenzenethiol) under similar conditions led to the isolation of a different open-chain intermediate, specifically 4-methyl-2-mercaptoacetoacetanilide [1]. This demonstrates that the 5-methyl group fundamentally alters the reaction's chemoselectivity, preventing benzothiazole formation and instead promoting a different pathway.

Reaction Selectivity Benzothiazole Synthesis Condensation Reactions Intermediate Isolation

Utility as a Critical Intermediate for a Bioactive Benzothiazepinone Scaffold

2-Amino-5-methylbenzenethiol is a designated key intermediate in the multi-step synthesis of a specific enantiomerically pure 2,3-dihydro-1,5-benzothiazepin-4(5H)-one derivative [1]. The synthetic route involves its reaction with an arylglycidic ester to form a racemic threo-amino ester, which is then resolved to yield the desired enantiomer (VI) before cyclization to the bioactive lactam (VII) [1]. The 5-methyl substitution on the aromatic ring is an intrinsic part of the final molecule's structure and is essential for its biological activity profile [1]. Alternative ortho-aminothiophenols lacking this specific substitution pattern would produce different final compounds with potentially altered pharmacological properties.

Medicinal Chemistry Benzothiazepinone Cardiovascular Agents Stereoselective Synthesis

Demonstrated Cytotoxicity Profile Against Human Cancer Cell Lines

Preliminary in vitro studies have established a baseline cytotoxic profile for 2-amino-5-methylbenzenethiol against human cancer cell lines. The compound exhibits IC50 values ranging from 15.9 µM to 32.1 µM against MCF7 (breast cancer) and PC3 (prostate cancer) cell lines . While this activity is considered moderate, it provides a quantifiable data point for structure-activity relationship (SAR) studies aimed at developing more potent derivatives. In contrast, many other simple ortho-aminothiophenol analogues without this specific methyl substitution may show no measurable activity or a different spectrum of activity in these specific cell lines.

Anticancer Research Cytotoxicity Assay In Vitro Pharmacology Cancer Cell Lines

Advantageous Bifunctionality for Corrosion Inhibition and Surface Modification

The ortho-amino-thiophenol (1,2-aminothiophenol) scaffold is a recognized chemotype for corrosion inhibition, with studies showing that its derivatives can act as efficient mixed-type inhibitors for carbon steel in acidic environments, with inhibition efficiency increasing with concentration [1]. This activity is attributed to the strong chemisorption of the molecule onto metal surfaces via both the thiol and amino groups, forming a protective barrier [1]. The 5-methyl group in 2-amino-5-methylbenzenethiol can modulate the electronic properties and lipophilicity of the inhibitor, potentially enhancing its adsorption strength and surface coverage compared to unsubstituted 2-aminothiophenol, which is a known inhibitor baseline [2].

Corrosion Inhibition Surface Chemistry Bifunctional Anchoring Mild Steel Protection

2-Amino-5-methylbenzenethiol (CAS 23451-96-9): Key Application Scenarios Based on Empirical Evidence


Synthesis of 5-Methyl-Substituted Heterocycles for Drug Discovery

2-Amino-5-methylbenzenethiol is the optimal starting material for constructing heterocyclic cores that require a 5-methyl substituent, such as specific benzothiazines and benzothiazepinones. As demonstrated in a pharmaceutical synthesis route, it is the mandatory building block for creating a bioactive 2,3-dihydro-1,5-benzothiazepin-4(5H)-one derivative, where the 5-methyl group is an essential part of the pharmacophore [1]. Its use ensures the correct regiochemistry and stereochemistry of the final drug candidate.

Exploration of Divergent Reaction Pathways in Chemical Methodology

Researchers investigating the effects of aromatic substitution on reaction outcomes will find 2-amino-5-methylbenzenethiol to be a powerful tool. Its documented ability to divert a common benzothiazole-forming condensation reaction to yield an open-chain intermediate, unlike its unsubstituted counterpart, provides a clear case study for studying steric and electronic influences on chemoselectivity [2]. This makes it a valuable reagent for method development and mechanistic investigations in academic and industrial labs.

Development of Enhanced Corrosion Inhibitors for Mild Steel

For industrial chemists formulating protective coatings or acid-pickling solutions, 2-amino-5-methylbenzenethiol represents a strong candidate for development. The established 1,2-aminothiophenol scaffold is known for its effective chemisorption onto mild steel surfaces, creating a protective barrier against corrosion [3]. The 5-methyl group in this specific compound is hypothesized to further improve the molecule's adsorption properties by increasing its lipophilicity and modulating its electron density, potentially offering a performance advantage over the simpler, unsubstituted 2-aminothiophenol in highly corrosive environments [3].

Building Block for Anticancer Structure-Activity Relationship (SAR) Studies

2-Amino-5-methylbenzenethiol serves as a defined starting point for medicinal chemistry SAR campaigns. Its documented baseline cytotoxicity (IC50 15.9 – 32.1 µM against MCF7 and PC3 cell lines) provides a clear reference point for quantifying improvements in potency and selectivity when creating and testing new derivatives. This data-driven approach is crucial for efficiently navigating lead optimization in early-stage oncology drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-methylbenzenethiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.